3-Chloro-2-oxopropanal

Description

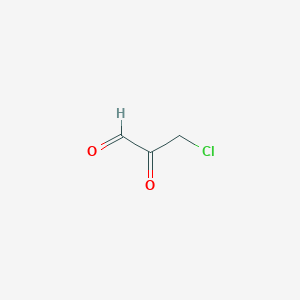

3-Chloro-2-oxopropanal is a halogenated carbonyl compound featuring both aldehyde (-CHO) and ketone (C=O) functional groups, along with a chlorine substituent. This article focuses on comparing this compound with structurally related compounds, leveraging available data to infer key characteristics.

Properties

IUPAC Name |

3-chloro-2-oxopropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClO2/c4-1-3(6)2-5/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRYUFSWXHZJLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509183 | |

| Record name | 3-Chloro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81371-83-7 | |

| Record name | 3-Chloro-2-oxopropanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-oxopropanal can be synthesized through several methods. One common approach involves the chlorination of pyruvaldehyde. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the desired position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-oxopropanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-chloro-2-oxopropanoic acid.

Reduction: Reduction reactions can convert it into 3-chloro-2-hydroxypropanal.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium hydroxide or ammonia.

Major Products Formed:

Oxidation: 3-Chloro-2-oxopropanoic acid.

Reduction: 3-Chloro-2-hydroxypropanal.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-oxopropanal has diverse applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in studies involving enzyme inhibition and protein modification.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Mechanism of Action

The mechanism by which 3-chloro-2-oxopropanal exerts its effects involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various adducts. This reactivity is exploited in synthetic chemistry to create diverse chemical structures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights critical differences among 3-Chloro-2-oxopropanal and related compounds:

Reactivity and Chemical Behavior

- This compound : The dual carbonyl groups (aldehyde and ketone) suggest high electrophilicity, favoring nucleophilic additions (e.g., with amines or alcohols). The chlorine atom may participate in substitution reactions under basic conditions.

- 3-Chloro-2-methylpropene (Methallyl chloride) : The allylic chloride structure enables elimination reactions (e.g., forming methallyl alcohol) or radical polymerization. Its volatility increases flammability risks .

- 1-Chloro-2-methyl-2-propanol: The tertiary alcohol structure and chlorine substituent make it less reactive toward nucleophiles but prone to dehydration under acidic conditions. Its hydroxyl group enhances solubility in polar solvents .

- 3-(3-Chlorophenyl)-3-oxopropanal : The aromatic ring stabilizes the carbonyl groups, reducing electrophilicity compared to aliphatic analogs. The chlorophenyl group may enhance lipophilicity, impacting biological activity .

Biological Activity

3-Chloro-2-oxopropanal, also known by its IUPAC name as this compound, is an organic compound with the molecular formula CHClO. Its structure features a chloro group attached to the second carbon of a three-carbon chain that contains a carbonyl (ketone) functional group. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities.

The compound's notable features include:

- Molecular Formula : CHClO

- Molecular Weight : Approximately 104.5 g/mol

- Functional Groups : Chloro and carbonyl groups

The synthesis of this compound can be achieved through several methods, including reactions involving propargyl halides and oxidation processes. Understanding its chemical reactivity is crucial for exploring its biological applications.

The biological activity of this compound primarily revolves around its interactions with biomolecules such as proteins and nucleic acids. These interactions can potentially alter enzyme activities or affect cellular signaling pathways. Specific studies have indicated that chlorinated compounds often exhibit unique pharmacological properties due to their reactivity.

Potential Applications

- Medicinal Chemistry : Preliminary studies suggest that this compound may serve as a lead compound for drug development, particularly in targeting inflammatory pathways and microbial infections.

- Biochemical Probes : Its structure allows it to function as a probe or ligand in biochemical studies, facilitating the investigation of protein-ligand interactions.

- Antimicrobial Properties : Some research indicates potential antimicrobial activity, which could be relevant in developing new antibiotics.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Structure | Key Differences | Biological Activity |

|---|---|---|---|

| This compound | CHClO | Contains chloro substituent | Potential antimicrobial |

| 3-Oxopropanal | CHC(=O)CH | Lacks chloro substituent | Lower reactivity |

| 3-Chloroacetaldehyde | CHClC(=O)CH | Contains an aldehyde instead of ketone | Moderate activity |

This table highlights the unique characteristics of this compound compared to similar compounds, emphasizing its chlorinated structure which may influence its biological activity.

Case Study: Antioxidant Activity

A study investigated the antioxidant properties of various aldehydes and ketones, including this compound. Results indicated that this compound exhibited significant antioxidant activity, which is critical in mitigating oxidative stress-related diseases. The mechanism involved the scavenging of reactive oxygen species (ROS), suggesting a protective role against cellular damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.